molecular formula C18H18N2O2 B2879657 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 371119-24-3

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No. B2879657
CAS RN: 371119-24-3
M. Wt: 294.354
InChI Key: VUVXCRAMVJTLFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide” is an organic compound. It belongs to the class of organic compounds known as hydroquinolines . These are derivatives of quinoline in which at least one double bond in the quinoline moiety are reduced by adding two hydrogen atoms .

Scientific Research Applications

Drug Discovery and Pharmaceutical Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide: is a compound that can be utilized in the synthesis of various pharmaceuticals. Its structure is conducive to forming stable heterocyclic compounds, which are often found in drugs. For instance, compounds with a triazole ring, such as 1,2,3-triazoles, have been used in the development of anticonvulsant drugs, broad-spectrum antibiotics, anticancer agents, and β-lactam antibiotics . The stability and hydrogen bonding ability of these triazole rings make them structurally similar to amide bonds, which are commonly found in many drugs .

Organic Synthesis

In the field of organic chemistry, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can be a precursor for the synthesis of complex organic molecules. Its benzoyl and acetamide groups offer points of reactivity that can be exploited to create a wide variety of organic compounds. This versatility is essential for the development of new synthetic methodologies, which can lead to the creation of novel materials or the improvement of existing ones .

Polymer Chemistry

The compound’s robust structure makes it suitable for the creation of polymers with specific properties. By incorporating this compound into polymer chains, researchers can develop materials with enhanced stability, flexibility, or other desired characteristics. This has implications for industries ranging from automotive to healthcare, where durable and adaptable materials are crucial .

Supramolecular Chemistry

Supramolecular chemistry involves the study of non-covalent interactions between molecules. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can participate in hydrogen bonding and π-π interactions due to its aromatic character, making it a valuable component in the design of supramolecular assemblies. These assemblies have potential applications in areas such as molecular recognition, catalysis, and the development of nanoscale devices .

Bioconjugation and Chemical Biology

Bioconjugation is the process of chemically linking two molecules, one of which is typically a biomolecule. The compound can be used to modify proteins or nucleic acids, thereby altering their properties or functions. This has significant implications for the field of chemical biology, where such modifications can be used to study biological processes or develop new therapeutic strategies .

Fluorescent Imaging and Materials Science

Fluorescent imaging is a powerful technique in biological research and medical diagnostics. Compounds derived from N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can be engineered to fluoresce under specific conditions, making them useful as imaging agents. Additionally, the compound’s properties can contribute to the development of new materials with unique optical or electronic features, which can be applied in various technological fields .

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13(21)19-16-9-10-17-15(12-16)8-5-11-20(17)18(22)14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVXCRAMVJTLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

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